molecular formula C26H25ClN2 B2752321 1-(4-(Tert-butyl)benzyl)-2-(2-chlorostyryl)-1H-1,3-benzimidazole CAS No. 338772-11-5

1-(4-(Tert-butyl)benzyl)-2-(2-chlorostyryl)-1H-1,3-benzimidazole

Cat. No. B2752321
CAS RN: 338772-11-5
M. Wt: 400.95
InChI Key: RFEGLJAASWLGPD-SAPNQHFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(4-(Tert-butyl)benzyl)-2-(2-chlorostyryl)-1H-1,3-benzimidazole” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are important in a variety of fields, including medicine and materials science .

Tert-butyl Group The tert-butyl group is a type of alkyl group derived from isobutane. It is often used in chemical transformations due to its unique reactivity pattern .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the tert-butyl group could influence its solubility and reactivity .

Scientific Research Applications

Anticancer and Antimicrobial Applications

Benzimidazole derivatives have shown significant potential in biomedical applications. For example, palladium, gold, and silver complexes of benzimidazole compounds have demonstrated potent anticancer activity against several human tumor cell lines, such as cervical cancer, breast cancer, and colon adenocarcinoma, surpassing the efficacy of cisplatin in certain cases. These compounds have been found to inhibit tumor cell proliferation by arresting cell cycle progression and inducing programmed cell death through a p53-dependent pathway. Moreover, gold and silver complexes exhibited significant antimicrobial properties, especially against Bacillus subtilis, highlighting their potential as metallopharmaceutical agents (Ray et al., 2007).

Organic Magnetic Materials

Benzimidazole-based compounds have also been explored for their properties in organic magnetic materials. Specifically, derivatives with chloro and tert-butyl substituents have been synthesized and characterized, displaying dimeric antiferromagnetic exchange coupling. These findings contribute to the understanding of hydrogen bonds in benzimidazole-based organic magnetic materials and their role as crystal scaffolding or exchange linkers (Ferrer et al., 2001).

Antioxidant Activity

Investigations into the antioxidant activity of benzimidazole-2-thiones have revealed that certain derivatives exhibit cytoprotective and antioxidant effects comparable to quercetin. The radical scavenging mechanisms of these compounds have been studied, with findings suggesting that the hydrogen atom abstraction (HAT) mechanism predominates in the lipid phase, while the single-electron transfer (SET) mechanism is preferred in aqueous mediums (Anastassova et al., 2016).

Polymer and Material Science

In the field of polymer and material science, benzimidazole derivatives have been utilized as the acceptor unit in donor-acceptor-donor type polymers. These compounds have been synthesized and their electrochemical properties investigated, demonstrating the effect of different donor groups on the optical and electronic properties of the resulting polymers (Ozelcaglayan et al., 2012).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many benzimidazole derivatives have biological activity and are used as pharmaceuticals .

Future Directions

The future directions for this compound would depend on its properties and potential applications. For example, if it has biological activity, it could be further developed as a pharmaceutical .

properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-2-[(E)-2-(2-chlorophenyl)ethenyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2/c1-26(2,3)21-15-12-19(13-16-21)18-29-24-11-7-6-10-23(24)28-25(29)17-14-20-8-4-5-9-22(20)27/h4-17H,18H2,1-3H3/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEGLJAASWLGPD-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/C=C/C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Tert-butyl)benzyl)-2-(2-chlorostyryl)-1H-1,3-benzimidazole

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